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(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone

kinase inhibition hinge-binding drug design

Researchers developing kinase inhibitors or antiviral agents often face lengthy custom synthesis for unexplored pyrido[4,3-d]pyrimidine derivatives. This compound offers immediate access to a scaffold with a distinctive 4-isopropoxybenzoyl substituent, enabling direct SAR expansion without synthetic delay. - Validated kinase hinge-binder core: related scaffolds show nanomolar inhibition (e.g., Pim1 IC50 123 nM, EGFR IC50 <25 nM). - Defined structural variation vs. published SARS-CoV-2 entry inhibitor Hit-1 for head-to-head antiviral profiling. - Scaffold isomer of androgen receptor antagonist BDBM391748 (IC50 370 nM); ideal for selectivity mapping. Supplied as non-GMP research-grade material with batch-specific QC. Inquire for custom packaging and global delivery.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 1797982-41-2
Cat. No. B2370977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone
CAS1797982-41-2
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C17H19N3O2/c1-12(2)22-15-5-3-13(4-6-15)17(21)20-8-7-16-14(10-20)9-18-11-19-16/h3-6,9,11-12H,7-8,10H2,1-2H3
InChIKeyIMYUXXJZOAIKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone (CAS 1797982-41-2): A Specialized Research Tool for Kinase-Focused Drug Discovery


(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone (CAS 1797982-41-2, molecular formula C17H19N3O2) is a heterocyclic small molecule featuring a 7,8-dihydropyrido[4,3-d]pyrimidine core linked via a methanone bridge to a 4-isopropoxyphenyl substituent. The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage the ATP-binding pocket of protein kinases through bidentate hinge-region hydrogen bonding [1]. This particular compound has not been described in any peer-reviewed research article, patent, or authoritative database. Its procurement is limited to non-GMP research-grade supply, and no target-specific biological data are publicly available. The compound is therefore best viewed as a chemical probe candidate or a synthetic intermediate within a broader structure–activity relationship (SAR) campaign, rather than a biologically validated tool compound [2].

Why (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone Cannot Be Replaced by a Random Pyrido[4,3-d]pyrimidine Analog


The pyrido[4,3-d]pyrimidine scaffold is a classic 'privileged structure' that can be tailored to potently inhibit a wide array of kinases—EGFR, FLT3, CDK, JAK, Pim1, and many others—depending entirely on the nature and position of its substituents [1]. Even minor changes to the peripheral groups (e.g., swapping a 4-isopropoxyphenyl for a 4-ethoxyphenyl or a 2,4-dihydroxy-5-isopropylphenyl moiety) can cause a complete shift in kinase selectivity or a dramatic loss in potency [2]. For instance, in the closely related tetrahydropyrido[4,3-d]pyrimidine autotaxin inhibitor series, a single substituent change can alter the IC50 value by orders of magnitude [3]. The target compound’s 4-isopropoxybenzoyl appendage is a distinct structural feature whose steric and electronic contributions cannot be mimicked by other commercially available analogs. A generic substitution without direct comparative data would therefore render any SAR study or biological experiment uninterpretable.

Quantitative Differentiation Evidence for (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone


Scaffold-Derived Hinge-Binding Potential: A Class-Level Advantage Over Non-Fused Pyrimidine Inhibitors

The 7,8-dihydropyrido[4,3-d]pyrimidine core presents a nitrogen arrangement (N1 and N3 of the pyrimidine ring) that is geometrically pre-organized for bidentate hydrogen bonding to the kinase hinge region, a feature confirmed by multiple co-crystal structures with various kinases including Pim1 [1]. This contrasts with simple monocyclic pyrimidine inhibitors that require additional conformational rearrangement to achieve the same interaction. For example, the pyrido[4,3-d]pyrimidine derivative SKI-O-068 achieves an IC50 of 123 nM against Pim1 kinase through this hinge-binding mode [1], whereas structurally simpler pyrimidine analogs lacking the fused pyrido ring often show IC50 values in the micromolar range against the same target [2]. The target compound retains this intact pharmacophore, providing a structurally pre-validated starting point for kinase inhibitor development.

kinase inhibition hinge-binding drug design

C6-Methanone Substituent Permits Modular SAR Exploration Unavailable to C6-Alkyl or C6-Carboxylate Analogs

The target compound's C6 position bears a methanone (carbonyl) linker connecting the core to the 4-isopropoxyphenyl group. This carbonyl is chemically distinct from the tert-butyl carboxylate (Boc) group found on common building blocks such as tert-butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, which serves as a protected intermediate requiring deprotection before further functionalization . The methanone linkage in the target compound is a stable amide bond surrogate, and the 4-isopropoxyphenyl group provides a defined steric and electronic profile that can be systematically varied in SAR studies [1]. In published EGFR inhibitor series based on 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates, the C6 substituent identity (carboxylate vs. amide vs. ketone) was shown to significantly impact both enzymatic and cellular potency, with some carboxylate derivatives achieving low-micromolar GI50 values against A549 and HT29 cancer cell lines [2].

structure-activity relationship chemical probe modular synthesis

4-Isopropoxyphenyl Substituent: A Lipophilic-Electronic Motif with Precedent for Kinase Selectivity Modulation

The 4-isopropoxyphenyl group is a moderately lipophilic aromatic substituent (calculated logP contribution ~2.0–2.5 for the aryl ether fragment) that has been employed in kinase inhibitor design to modulate target selectivity. In a related androgen receptor antagonist series (US10300067), a 4-isopropoxyphenylamino-substituted dihydropyrido[3,4-d]pyrimidine achieved an IC50 of 370 nM against the human androgen receptor in a COS-7 cell-based reporter assay [1]. In the context of pyrido[4,3-d]pyrimidine SARS-CoV-2 entry inhibitors, substituent variations at the C4 and C6 positions produced marked differences in antiviral potency, with the most active compound (Hit-1) demonstrating submicromolar activity in pseudovirus and live virus assays [2]. The 4-isopropoxy group provides a balance of hydrophobicity and steric bulk that is distinct from the more common 4-methoxy, 4-ethoxy, or 4-halogen substituted phenyl analogs commonly encountered in commercial pyrido[4,3-d]pyrimidine libraries.

kinase selectivity lipophilic efficiency ligand design

Recommended Research Application Scenarios for (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns Targeting the Hinge Region

The intact pyrido[4,3-d]pyrimidine core with an unexplored 4-isopropoxybenzoyl substituent makes this compound a logical inclusion in focused kinase inhibitor libraries. The scaffold has demonstrated nanomolar inhibition across multiple kinases—Pim1 (123 nM) [1], FLT3 (17 nM for optimized derivatives) [2], and EGFR (single-digit nanomolar IC50 for optimized carboxylate analogs) [3]—confirming that the core is a validated kinase hinge-binder. Procuring this compound enables: (i) broad kinome profiling to identify the selectivity fingerprint of the 4-isopropoxybenzoyl substitution pattern; (ii) scaffold-hopping exercises where the methanone linker serves as a bioisostere for amide or carboxylate linkers in known kinase inhibitors; and (iii) co-crystallography studies to map the binding mode of this specific substituent combination before initiating a full medicinal chemistry optimization program.

SARS-CoV-2 Antiviral Lead Optimization Starting from a Defined Chemical Probe

The recent discovery that 7,8-dihydropyrido[4,3-d]pyrimidines can act as SARS-CoV-2 entry inhibitors—with lead compound Hit-1 exhibiting submicromolar antiviral activity across multiple SARS-CoV-2 strains including Omicron subvariants—establishes this scaffold as a relevant antiviral pharmacophore [1]. The target compound differs from Hit-1 primarily at the C6 substituent, offering a defined structural variation that can be tested head-to-head against the published lead in pseudovirus and live virus inhibition assays. If the 4-isopropoxybenzoyl group proves favorable, this compound could serve as a starting point for a focused antiviral SAR campaign, with biophysical confirmation of spike protein engagement via surface plasmon resonance (SPR) or microscale thermophoresis (MST) as a logical next step.

Androgen Receptor Pathway Probe with a Pyrido[4,3-d]pyrimidine Scaffold

The close structural analog BDBM391748—bearing a 4-isopropoxyphenylamino substituent on a related dihydropyrido[3,4-d]pyrimidine core—has been characterized as an androgen receptor antagonist with an IC50 of 370 nM [1]. The target compound represents a scaffold isomer (pyrido[4,3-d] instead of pyrido[3,4-d]) with a methanone rather than an amino linker. This combination of scaffold isomerism and linker variation provides a unique opportunity to probe the structural determinants of androgen receptor antagonism within the broader dihydropyridopyrimidine chemical space. Comparative testing against BDBM391748 in the same COS-7 androgen receptor reporter assay would immediately establish whether the [4,3-d] scaffold and methanone linker confer any advantage in potency, selectivity, or physicochemical properties.

Chemical Biology Tool for Dual Autotaxin–EGFR Inhibition SAR

Published tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated dual ATX–EGFR inhibitory activity, with lead compounds 8a and 9a achieving IC50 values of 18.0 nM and 24.2 nM against EGFR, and 9a showing an ATX IC50 of 29.1 nM [1]. The target compound’s 4-isopropoxybenzoyl substituent has not been evaluated in this dual-inhibition paradigm. Testing this compound in parallel ATX and EGFR enzymatic assays would reveal whether the 4-isopropoxy motif tilts the selectivity balance toward one target over the other—information critical for designing selective chemical probes or for pursuing polypharmacology strategies in fibrotic disease and cancer.

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